4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid
Description
4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid is a chlorinated aromatic compound featuring a butanoic acid backbone substituted with a phenoxy group. The phenyl ring is further functionalized with a chlorine atom at position 2 and a chlorosulfonyl (-SO₂Cl) group at position 4. The chlorosulfonyl group, in particular, is highly reactive, enabling derivatization into sulfonamides or sulfonic acids .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-4-chlorosulfonylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O5S/c11-8-6-7(18(12,15)16)3-4-9(8)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQVSZVYCKHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016835-63-4 | |
| Record name | 4-[2-chloro-4-(chlorosulfonyl)phenoxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and phenolic compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid exhibit anticancer properties by acting as dual inhibitors of CCK1 and CCK2 receptors. These receptors are implicated in various cancer types, including pancreatic cancer. The ability to modulate these receptors may provide a therapeutic avenue for treating cancers where both cholecystokinin and gastrin are involved in tumor progression .
Immunomodulatory Effects
Research has demonstrated that this compound can enhance immune responses when used as a co-adjuvant in vaccination studies. It has been shown to prolong the activation of antigen-presenting cells (APCs), which is crucial for effective vaccine responses. In murine models, the compound was able to sustain NF-κB signaling, leading to improved immunoglobulin responses against specific antigens .
Herbicidal Properties
The compound's structure suggests potential herbicidal activity, particularly against broadleaf weeds. Similar compounds have been utilized as herbicides due to their ability to inhibit specific biochemical pathways in plants, leading to growth suppression or plant death. The chlorosulfonyl group is particularly noteworthy as it can enhance the herbicidal efficacy by targeting plant-specific enzymes .
Plant Growth Regulation
Beyond herbicidal applications, there is emerging interest in using this compound as a plant growth regulator. Its ability to influence hormonal pathways could be harnessed to promote desired growth characteristics in crops, making it a valuable tool in precision agriculture.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. Recent SAR studies have identified key modifications that can enhance its biological activity:
| Modification | Effect on Activity | Notes |
|---|---|---|
| Addition of alkyl groups | Increased potency | Enhances lipophilicity |
| Variation of halogen substituents | Alters receptor affinity | Different halogens can fine-tune interactions |
| Modification of sulfonamide group | Changes solubility and stability | Affects pharmacokinetics |
These insights allow researchers to design more effective derivatives with targeted therapeutic effects.
Vaccination Studies
In a controlled study involving murine models, this compound was tested alongside monophosphoryl lipid A (MPLA) as an adjuvant. The results showed a significant increase in ovalbumin-specific immunoglobulin responses compared to controls without the compound, indicating its potential as an immunological enhancer .
Herbicide Efficacy Trials
Field trials assessing the herbicidal efficacy of related phenoxy compounds demonstrated significant control over target weed species when applied at specific growth stages. The trials highlighted the importance of timing and dosage in maximizing the herbicide's effectiveness while minimizing crop damage .
Mechanism of Action
The mechanism of action of 4-[2-Ch
Biological Activity
4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid, a compound with significant biological implications, has been studied for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1016835-63-4
- Molecular Formula : C11H10Cl2O5S
The compound's biological activity is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that it may exert cytotoxic effects on various tumor cell lines, suggesting potential antitumor properties. The mode of action likely involves interference with critical biochemical pathways essential for cell survival and proliferation .
Biological Activity Overview
The following table summarizes the biological activities observed in studies involving this compound:
Case Studies and Research Findings
-
Cytotoxic Effects on Tumor Cells :
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to disrupt essential cellular functions, leading to apoptosis in affected cells. -
Structure-Activity Relationship (SAR) :
Research focused on the structure-activity relationship of similar compounds highlighted the importance of specific substituents in enhancing biological activity. The presence of chlorosulfonyl and phenoxy groups was crucial for maintaining the compound's efficacy against tumor cells . -
Immune Modulation Studies :
In murine vaccination studies, the compound acted as a co-adjuvant, enhancing the immune response when combined with established adjuvants. This suggests its potential use in vaccine formulations to boost efficacy .
Toxicological Profile
The toxicological assessment of this compound indicates that while it exhibits potent biological activity, careful consideration must be given to its safety profile. Studies assessing its impact on non-target organisms and potential environmental effects are essential for understanding its overall risk .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid but differ in substituents, backbone, or functional groups, leading to distinct physicochemical and biological properties.
Structural and Molecular Comparisons
Key Observations :
- Backbone Variation: The target compound and –4 share a butanoic acid backbone, while –2 use propanoic acid with α-methyl groups, which may sterically hinder reactivity.
- Substituent Effects : The chlorosulfonyl group in the target compound is absent in others. replaces it with bromine, reducing electrophilicity but increasing molecular weight. lacks sulfonyl groups entirely, relying on dichloro substitution for electronic effects.
- Reactivity : The -SO₂Cl group in the target compound is highly reactive toward nucleophiles (e.g., amines), unlike the inert chloro or bromo groups in analogs .
Physicochemical Properties
- Solubility : The polar -SO₂Cl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar dichloro () or bromochloro () analogs.
- Stability: Chlorosulfonyl derivatives are prone to hydrolysis under humid conditions, unlike the more stable chlorobenzoyl () or chlorobutanoyl () groups .
Q & A
Q. What are the optimal synthetic routes for 4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid?
A common method involves multi-step halogenation and sulfonation of a phenylbutanoic acid precursor. For example, chlorination can be achieved using SOCl₂ under controlled temperature (0–5°C), followed by sulfonation with chlorosulfonic acid. Carboxylic acid protection (e.g., esterification) is recommended to prevent side reactions during sulfonation . Post-synthesis, hydrolysis under acidic conditions regenerates the carboxylic acid group. Purification via recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 254 nm. Retention times should align with standards .
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 12.5 ppm (broad, COOH), δ 7.8–8.2 ppm (aromatic protons), and δ 4.3 ppm (phenoxy-CH₂) .
- Mass Spectrometry : ESI-MS (negative mode) should yield a molecular ion peak at m/z 327.2 (M-H⁻) .
Q. What safety protocols are critical during handling?
- Engineering Controls : Use fume hoods to minimize inhalation of chlorosulfonyl vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Exposure Limits : Monitor airborne concentrations to stay below OSHA’s permissible exposure limit (PEL) of 1 mg/m³ for chlorinated compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Functional Group Modifications : Replace the chlorosulfonyl group with sulfonamide or methylsulfonyl groups to assess impact on bioactivity.
- Backbone Alterations : Shorten the butanoic acid chain to propanoic acid or introduce branching (e.g., 3-methyl substitution).
- Biological Assays : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .
Q. How should contradictory bioactivity data in enzyme inhibition studies be resolved?
- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates. Inconsistent results may arise from impurities; re-purify the compound via preparative HPLC .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Contradictions may indicate off-target effects or assay interference .
Q. What analytical methods are suitable for stability studies under varying conditions?
Q. How can computational modeling aid in understanding its interaction with enzymes?
- Docking Simulations : Use AutoDock Vina to predict binding poses in the active site of target enzymes (e.g., cyclooxygenase-2). Optimize parameters for sulfonyl group interactions .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability of ligand-enzyme complexes. High root-mean-square deviation (RMSD) indicates poor binding .
Q. What strategies mitigate byproduct formation during sulfonation?
- Temperature Control : Maintain sulfonation reactions below 40°C to avoid over-sulfonation.
- Protecting Groups : Temporarily esterify the carboxylic acid to prevent sulfonation at unintended positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
